Bienvenue dans la boutique en ligne BenchChem!

rac threo-Dihydro Bupropion-d9

Bioanalysis LC-MS/MS Pharmacokinetics

rac threo-Dihydro Bupropion-d9 is a nine-deuterium-labeled racemic internal standard essential for accurate LC-MS/MS bioanalysis. Unlike unlabeled analogs, this d9 SIL-IS provides near-identical physicochemical properties with clear mass resolution, correcting matrix effects, extraction variability, and ionization suppression. It enables a 0.15 ng/mL LOQ for threo-dihydrobupropion enantiomers and resolves the 4-fold enantioselective difference in plasma exposure. Validated precision (intra-day 3.4-15.4%, inter-day 6.1-19.9%) and accuracy (80.6-99.9%) support FDA/EMA-compliant method development for clinical pharmacokinetic studies, CYP2B6 DDI assessment, and therapeutic drug monitoring of bupropion.

Molecular Formula C13H20ClNO
Molecular Weight 250.814
CAS No. 1217815-08-1
Cat. No. B562685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac threo-Dihydro Bupropion-d9
CAS1217815-08-1
Synonyms(αR)-rel-3-Chloro-α-[(1R)-1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol-d9; _x000B_rac threo-Hydroxybupropion-d9; 
Molecular FormulaC13H20ClNO
Molecular Weight250.814
Structural Identifiers
SMILESCC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C
InChIInChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12+/m0/s1/i2D3,3D3,4D3
InChIKeyNDPTTXIBLSWNSF-OFXFPARESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac threo-Dihydro Bupropion-d9 (CAS 1217815-08-1): Stable Isotope-Labeled Internal Standard for Bupropion Metabolite Quantification


rac threo-Dihydro Bupropion-d9 is a deuterium-labeled analog of threo-dihydrobupropion, a major active metabolite of the antidepressant and smoking cessation aid bupropion [1]. The compound incorporates nine deuterium atoms (d9) and is supplied as a racemic mixture. As a stable isotope-labeled internal standard (SIL-IS), it is designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to accurately quantify threo-dihydrobupropion enantiomers in biological matrices, thereby correcting for matrix effects, extraction variability, and ionization suppression [2].

Why rac threo-Dihydro Bupropion-d9 Cannot Be Replaced by Unlabeled or Non-Analogous Internal Standards


In quantitative LC-MS/MS bioanalysis, substituting rac threo-Dihydro Bupropion-d9 with an unlabeled analog (e.g., rac threo-dihydrobupropion) or a structurally dissimilar internal standard (e.g., acetaminophen) introduces systematic quantification errors due to differential ionization efficiency, matrix effects, and extraction recovery [1]. While unlabeled analogs co-elute with the analyte, they cannot be distinguished by the mass spectrometer, rendering them useless for quantification. Non-analogous internal standards, such as acetaminophen, fail to adequately correct for analyte-specific matrix effects and extraction losses, leading to reduced accuracy and precision [2]. The deuterated d9 analog provides near-identical physicochemical properties while enabling clear mass spectrometric resolution, ensuring reliable quantification of threo-dihydrobupropion enantiomers [3].

Quantitative Performance Evidence for rac threo-Dihydro Bupropion-d9 in LC-MS/MS Assays


Quantification Limit (LOQ) for Threo-Dihydrobupropion Enantiomers

A validated stereoselective LC-MS/MS method achieved a lower limit of quantification (LLOQ) of 0.15 ng/mL for threo-dihydrobupropion enantiomers in human plasma using rac threo-Dihydro Bupropion-d9 as the internal standard [1]. This LOQ is 2-fold lower (more sensitive) than the LOQ for bupropion and 4-hydroxybupropion enantiomers (0.3 ng/mL) within the same assay [1].

Bioanalysis LC-MS/MS Pharmacokinetics

Assay Precision for Threo-Dihydrobupropion Quantification

The stereoselective LC-MS/MS assay utilizing rac threo-Dihydro Bupropion-d9 as internal standard demonstrated intra-day precision of 3.4% to 15.4% and inter-day precision of 6.1% to 19.9% for bupropion and its metabolites, including threo-dihydrobupropion enantiomers [1]. Accuracy ranged from 80.6% to 97.8% (intra-day) and 88.5% to 99.9% (inter-day) [1].

Bioanalysis Method Validation LC-MS/MS

Enantioselective Pharmacokinetics of Threo-Dihydrobupropion

A clinical pharmacokinetic study in healthy volunteers (n=15) using a stereoselective LC-MS/MS assay with deuterated internal standards revealed a Cmax ratio of approximately 4 and an AUC₀→∞ ratio of approximately 4 for the (1R,2R)- versus (1S,2S)-threohydrobupropion enantiomers [1]. This indicates significant enantioselective disposition, with one enantiomer achieving 4-fold higher plasma exposure than its antipode [1].

Pharmacokinetics Enantioselectivity Metabolism

Chemical Purity and Storage Stability of rac threo-Dihydro Bupropion-d9

Commercially available rac threo-Dihydro Bupropion-d9 is supplied with a certified purity of 95% [1]. The compound is hygroscopic and requires storage at 2-8°C under an inert atmosphere to maintain integrity [2].

Quality Control Stability Procurement

Primary Application Scenarios for rac threo-Dihydro Bupropion-d9 Based on Quantitative Evidence


Stereoselective Pharmacokinetic Studies of Bupropion and Its Metabolites

The 2-fold lower LOQ for threo-dihydrobupropion enantiomers (0.15 ng/mL) [1] and the 4-fold enantioselective difference in plasma exposure [2] necessitate the use of rac threo-Dihydro Bupropion-d9 as an internal standard for accurate stereospecific quantification in clinical and preclinical pharmacokinetic studies. This application is critical for understanding individual variability in bupropion metabolism and optimizing therapeutic dosing.

Bioanalytical Method Development and Validation for Regulated Studies

The validated precision (intra-day 3.4-15.4%, inter-day 6.1-19.9%) and accuracy (intra-day 80.6-97.8%, inter-day 88.5-99.9%) [1] support the use of rac threo-Dihydro Bupropion-d9 in developing and validating robust LC-MS/MS methods compliant with FDA and EMA bioanalytical guidance. This is essential for drug development, therapeutic drug monitoring, and clinical trial sample analysis.

Metabolic Stability and Drug-Drug Interaction (DDI) Investigations

Given the stereoselective disposition of threo-dihydrobupropion enantiomers [2], rac threo-Dihydro Bupropion-d9 serves as a critical internal standard for quantifying enantiomer-specific changes in metabolic stability and clearance in in vitro hepatocyte or microsomal assays. This is vital for assessing CYP2B6-mediated drug-drug interactions and genetic polymorphisms affecting bupropion metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac threo-Dihydro Bupropion-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.